4-chloro-N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
Description
This compound is a pyrido[1,2-a]pyrazine derivative characterized by a bicyclic core structure with 1,8-diketone functionalities. The molecule features a 7-ethoxy substituent on the pyrazine ring and a benzamide group linked via an ethyl chain to the pyrido[1,2-a]pyrazine system. Its synthesis likely involves multi-step reactions, including condensation and amidation processes, as inferred from analogous pathways in the literature .
Properties
IUPAC Name |
4-chloro-N-[2-(7-ethoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-27-17-12-23-10-9-22(19(26)15(23)11-16(17)24)8-7-21-18(25)13-3-5-14(20)6-4-13/h3-6,11-12H,2,7-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAXBHFFTIZAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional differences between the target compound and related pyrido[1,2-a]pyrazine or heterocyclic analogs, based on published data.
Substituent Variations on the Pyrido[1,2-a]Pyrazine Core
- Example 224 (Patent Example) :
- Structure: 2-(4-Chloro-2-hydroxybenzyl)-9-hydroxy-2H-pyrido[1,2-a]pyrazine-1,8-dione hydrochloride.
- Key Differences:
- Hydroxy groups at positions 2 and 9 (vs. ethoxy at position 7 in the target compound).
Chloro and hydroxybenzyl substituent at position 2 (vs. ethyl-benzamide side chain).
Example 225 (Patent Example) :
- Structure: 2-(3-Chloro-4-fluorobenzyl)-9-hydroxy-7-(thiazol-2-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione.
- Key Differences:
- Thiazol-2-yl group at position 7 (vs. ethoxy).
- Fluorine and chloro substitutions on the benzyl group (vs. 4-chlorobenzamide).
Side Chain Modifications
- Example 226 (Patent Example) :
- Structure: 2-(9-Hydroxy-1,8-dioxo-1,8-dihydro-pyrido[1,2-a]pyrazin-2-yl)-N-methyl-N-phenylacetamide hydrochloride.
- Key Differences:
- N-methyl-N-phenylacetamide side chain (vs. ethyl-linked 4-chlorobenzamide).
- Hydroxy group at position 9 (absent in the target compound).
- Compound 3 (): Structure: N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide. Key Differences:
- Chromene core (vs. pyrido[1,2-a]pyrazine).
- Chlorobenzylidene and chlorophenyl substituents (vs. ethoxy and benzamide).
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The 7-ethoxy group in the target compound likely reduces polarity compared to hydroxy-substituted analogs (e.g., Examples 224 and 226), favoring membrane permeability .
- Side Chain Flexibility : The ethyl linker in the target compound’s benzamide side chain may improve binding pocket accommodation relative to rigid or branched chains (e.g., Example 226) .
- Chlorine Positioning : The 4-chloro substituent on the benzamide moiety (target compound) vs. 2-chloro in Compound 3 may alter steric and electronic interactions with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
